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Compound of Interest

Compound Name: 3-Chloro-2-nitrobenzoic acid

Cat. No.: B1360118

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for 3-chloro-2-nitrobenzoic acid. The information
presented herein is intended to support research, development, and quality control activities
involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-chloro-2-
nitrobenzoic acid.

‘H NMR Data

Chemical Shift (8) ppm Multiplicity Assignment
~12.0 Broad Singlet COOH
8.05 Multiplet Aromatic CH

Note: The data presented was obtained in DMSO-d6. The aromatic region (around 8.05 ppm)
consists of a complex multiplet due to the coupling of the aromatic protons. Further detailed
analysis is required to assign specific protons and their coupling constants.

13C NMR Data
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Detailed experimental *3C NMR data for 3-chloro-2-nitrobenzoic acid is not readily available

in public databases. However, based on the analysis of structurally similar compounds, the

expected chemical shift ranges are provided below.

Chemical Shift (6) ppm Assighment
165-170 COOH
148-152 C-NO2
135-140 C-Cl

125-135 Aromatic CH
120-125 C-COOH

Infrared (IR) Spectroscopy Data

Wavenumber (cm—2)

Assignment

3100 C-H stretch (aromatic)

1710 C=0 stretch (carboxylic acid)

1610 C-C stretch (aromatic)

1530 N=0 asymmetric stretch (nitro group)
1425 C-C stretch (aromatic)

1350 N=0 symmetric stretch (nitro group)
1150 C-H in-plane bend (aromatic)

1110 C-H in-plane bend (aromatic)

900 O-H bend (carboxylic acid dimer)
810 C-H out-of-plane bend (aromatic)
730 C-Cl stretch

Experimental Protocols
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The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-chloro-2-nitrobenzoic acid was prepared by dissolving approximately 10-20
mg of the solid sample in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide
(DMSO-de), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. *H and 3C NMR
spectra were recorded on a high-resolution NMR spectrometer, typically operating at a proton
frequency of 400 MHz or higher.

The *H NMR spectra were acquired using a standard pulse sequence with a sufficient number
of scans to achieve an adequate signal-to-noise ratio. Chemical shifts were referenced to the
residual solvent peak. For 13C NMR spectroscopy, a proton-decoupled pulse sequence was
employed to obtain a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The infrared spectrum of solid 3-chloro-2-nitrobenzoic acid was obtained using the
potassium bromide (KBr) pellet technique. A small amount of the finely ground sample (typically
1-2 mg) was intimately mixed with approximately 100-200 mg of dry KBr powder in an agate
mortar and pestle. The mixture was then compressed in a die under high pressure to form a
transparent pellet. The IR spectrum was recorded using a Fourier-transform infrared (FTIR)
spectrometer over the range of 4000-400 cm~*. A background spectrum of a pure KBr pellet
was recorded and subtracted from the sample spectrum to eliminate interference from
atmospheric water and carbon dioxide.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like 3-chloro-2-nitrobenzoic acid.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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